Neuroprotective Effects: Research suggests that a structurally related compound, FR255595, exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. The study highlights the compound's ability to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), mitigating neuronal damage caused by oxidative stress. []
Antidepressant Activity: Another study investigated the effects of OPC-14523, a structurally related compound, on serotonergic neurotransmission in rats. The findings suggest that OPC-14523 displays antidepressant-like effects by influencing both σ and 5-HT1A receptors, leading to increased acetylcholine release in the brain, a mechanism associated with improved learning and memory. []
Treatment of Osteolytic Disorders: Research indicates that a similar compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), possesses inhibitory effects on osteoclastogenesis, the process of bone resorption. The study demonstrated the compound's ability to suppress osteoclast formation, reduce bone resorption activity, and prevent bone loss in mice, suggesting potential as a treatment for bone diseases like osteoporosis. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9